molecular formula C26H32N2O6 B1447792 Fmoc-N-Me-Orn(Boc)-OH CAS No. 1793105-28-8

Fmoc-N-Me-Orn(Boc)-OH

Cat. No.: B1447792
CAS No.: 1793105-28-8
M. Wt: 468.5 g/mol
InChI Key: BQYJGTKBQHBSDE-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Orn(Boc)-OH: is a complex organic compound with a unique structure that includes fluorenyl, methoxycarbonyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Orn(Boc)-OH typically involves multiple steps. The process begins with the protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like HATU or EDCI in the presence of a base like DIPEA. The final product is obtained after deprotection and purification steps.

Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thioesters.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to protect amino groups during peptide bond formation.

Biology: In biological research, it is used as a building block for the synthesis of bioactive peptides that can be used in drug discovery and development.

Industry: In the industrial sector, it is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Orn(Boc)-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group provides additional protection and stability. The deprotection steps are crucial for the final assembly of the peptide chain.

Comparison with Similar Compounds

Uniqueness: Fmoc-N-Me-Orn(Boc)-OH is unique due to its dual protecting groups (Fmoc and Boc), which provide enhanced stability and selectivity in peptide synthesis compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJGTKBQHBSDE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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